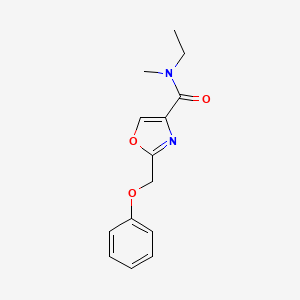![molecular formula C19H21N5OS2 B5126268 2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide is a chemical compound that belongs to the class of thiosemicarbazone derivatives. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and blocking cell cycle progression. The compound may also act as a DNA intercalator, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. The compound has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. In addition, the compound has been reported to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide in lab experiments include its potential applications in the field of medicinal chemistry. The compound has been shown to possess anticancer, antifungal, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of 2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new derivatives of this compound with improved efficacy and reduced toxicity. Finally, further studies are needed to elucidate the mechanism of action of this compound and to determine its optimal dosage and administration route.
Synthesis Methods
The synthesis of 2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with ethyl hydrazinecarbodithioate in the presence of acetic anhydride. The reaction is carried out under reflux conditions in ethanol, and the product is obtained in good yield after purification.
Scientific Research Applications
2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to possess anticancer, antifungal, antiviral, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been reported to exhibit antifungal activity against Candida albicans and antiviral activity against herpes simplex virus.
properties
IUPAC Name |
1-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]amino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-2-20-18(26)23-22-17(25)13-27-19-21-15-10-6-7-11-16(15)24(19)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,22,25)(H2,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYSIYFXCPEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5126215.png)

![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)

![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)